2,6-Dihydroxynaphthalene

Description

Properties

IUPAC Name |

naphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZMMCVIXORAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060384 | |

| Record name | 2,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Aldrich MSDS] | |

| Record name | 2,6-Naphthalenediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | 2,6-Naphthalenediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

581-43-1 | |

| Record name | 2,6-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NAPHTHOHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XX2ND0257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

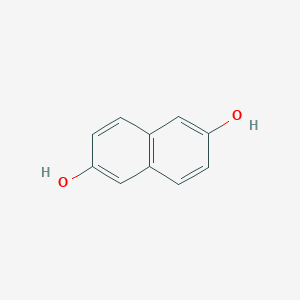

2,6-dihydroxynaphthalene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxynaphthalene (2,6-DHN) is an aromatic organic compound belonging to the family of naphthalenediols. Its chemical structure, characterized by a naphthalene (B1677914) core with two hydroxyl groups at the 2 and 6 positions, imparts a unique combination of chemical reactivity and biological activity.[1] This versatile molecule serves as a crucial building block in the synthesis of high-performance polymers, dyes, and finds applications in materials science and pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to this compound.

Chemical Structure and Identification

The structure of this compound consists of a fused bicyclic aromatic system with two hydroxyl substituents.

| Identifier | Value |

| IUPAC Name | naphthalene-2,6-diol[3] |

| CAS Number | 581-43-1[3][4] |

| Molecular Formula | C₁₀H₈O₂[3][4] |

| Molecular Weight | 160.17 g/mol [3] |

| InChI | InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H[3] |

| InChIKey | MNZMMCVIXORAQL-UHFFFAOYSA-N[3] |

| SMILES | Oc1ccc2cc(O)ccc2c1[5] |

| Synonyms | 2,6-Naphthalenediol, 2-Hydroxy-6-naphthol, 2,6-Naphthohydroquinone, C.I. 76640[4] |

Physical and Chemical Properties

This compound is a solid at room temperature and exhibits properties characteristic of a polycyclic aromatic phenol (B47542).

| Property | Value |

| Appearance | Pale cream to brown or gray crystalline powder[5] |

| Melting Point | 220-227 °C[5] |

| Boiling Point | 375.5 °C at 760 mmHg |

| Solubility | Soluble in methanol, slightly soluble in water and DMSO. Insoluble in water. |

| pKa | 9.55 |

| Vapor Pressure | 3.6 x 10⁻⁶ mmHg at 25 °C |

| Density | 1.330 g/cm³ at 20 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectra available from various sources.[3] |

| ¹³C NMR | Spectra available from various sources.[3][6] |

| IR | Conforms to the structure.[7][8] |

| UV-Vis | Spectra available from NIST.[4][9] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common industrial method involves the alkali fusion of 2,6-naphthalenedisulfonic acid.

Experimental Protocol: Synthesis via Alkali Fusion

This protocol is based on a widely used industrial method.

Materials:

-

2,6-Naphthalenedisulfonic acid disodium (B8443419) salt

-

Potassium hydroxide (B78521) (KOH)

-

Sodium hydroxide (NaOH)

-

Phenol (as an antioxidant)

-

Sulfuric acid (H₂SO₄)

-

Activated carbon

-

Water

Procedure:

-

In a high-temperature reactor, combine potassium hydroxide and sodium hydroxide and heat to 260 °C.

-

Add 2,6-naphthalenedisulfonic acid disodium salt and a small amount of phenol to the molten alkali.

-

Increase the temperature to 345-355 °C and maintain the reaction for 3 hours with stirring.

-

After the reaction is complete, cool the mixture to 260-270 °C.

-

Carefully add water to dissolve the reaction mass.

-

Adjust the density of the solution with water to 1.17-1.19 g/cm³.

-

Neutralize the solution with a sulfuric acid solution to a pH of 2-3 to precipitate the crude product.

-

Cool the mixture and filter the precipitate.

-

The aqueous layer can be treated with activated carbon for decolorization before acidification.

-

Wash the crude this compound with water and dry to obtain the final product.

Biological Activities and Applications

This compound exhibits a range of biological activities and is a key intermediate in various industrial applications.

Antioxidant Activity

The antioxidant properties of this compound are attributed to the ability of its hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals.[1] This mechanism is fundamental to its potential applications in preventing oxidative stress-related damage.

Applications in Drug Development and Research

-

Antiproliferative Activity: Studies have shown that 2,6-DHN exhibits antiproliferative effects on certain cancer cell lines, suggesting its potential as a lead compound in oncology research.[1]

-

Neuropharmacological Research: It has been used in experimental models to induce convulsions in mice, aiding in the study of neurological pathways.[5]

Industrial Applications

-

Polymer Synthesis: this compound is a key monomer in the production of high-performance polymers like polyarylates and liquid crystalline polyesters, which possess excellent thermal stability and mechanical properties.[1]

-

Dye Synthesis: It serves as a coupling component in the synthesis of azo dyes, contributing to colors with good lightfastness and washfastness.[2]

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

-

Filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill another quartz cuvette with the sample solution.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

Safety and Handling

This compound is classified as an irritant.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical compound with a broad spectrum of applications, from fundamental research to industrial manufacturing. Its unique structure and reactivity make it a continued subject of interest in polymer chemistry, materials science, and drug discovery. The information and protocols provided in this guide are intended to support researchers and scientists in their work with this important molecule.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound [webbook.nist.gov]

A Technical Guide to the Physical Properties of 2,6-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-dihydroxynaphthalene (CAS No: 581-43-1), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics.

Core Physical and Chemical Properties

This compound is an aromatic organic compound from the naphthalene (B1677914) family, characterized by two hydroxyl groups attached to the naphthalene ring at the 2 and 6 positions. This substitution pattern significantly influences its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1],,[2],[3] |

| Molecular Weight | 160.17 g/mol | [4],[3],[5],[6] |

| Appearance | White to off-white, pale cream to brown, or gray solid/powder/crystals. | [4],[7],[3],[8],[9] |

| Melting Point | 220-227 °C | [4],[1],[2],[7] |

| Boiling Point | 375 °C (Predicted) | [4],[10] |

| Density | 1.330 g/cm³ (at 20 °C) | [4] |

| pKa | 9.55 | [4],[7] |

| Vapor Pressure | 3.6 x 10⁻⁶ mmHg (at 25 °C) | [4],[7] |

| Solubility | Insoluble in water; soluble in methanol (B129727) and hot water; slightly soluble in DMSO. | [4],[7],[11],[12],[10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point (Thiele Tube Method)

The melting point of this compound can be accurately determined using a Thiele tube apparatus, which ensures uniform heating of the sample.[1][8][12]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[1]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil, such as mineral oil or silicone oil, ensuring the rubber band is above the oil level.[1]

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This design promotes convection currents in the oil, leading to a uniform temperature distribution.[1] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1] For a pure compound like this compound, this range should be narrow.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through systematic testing in various solvents.[3][10][11][13]

-

Initial Solvent Screening: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, methanol, DMSO) is added.

-

Observation: The mixture is agitated vigorously. The degree of dissolution is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is slightly or moderately soluble.[11][13]

-

Temperature Effect: For solvents in which the compound shows limited solubility, the test tube can be gently heated to observe the effect of temperature on solubility.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of this compound can be determined by monitoring the change in its UV absorbance as a function of pH.[14][15][16]

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values, spanning a range around the expected pKa (e.g., pH 8 to 11), are prepared. The ionic strength of these buffers should be kept constant.[14]

-

Preparation of Sample Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with the same concentration of the analyte but different pH values.[14][16]

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm). The absorbance at the wavelength of maximum difference between the acidic and basic forms is noted for each pH.[2][14][16]

-

Data Analysis: A plot of absorbance versus pH is generated. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[15]

Spectroscopic Analysis

The IR spectrum of solid this compound is typically obtained using the KBr pellet technique.[6][7][9][17]

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7][9]

-

Pellet Formation: The mixture is then placed in a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[6][9]

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

To obtain ¹H and ¹³C NMR spectra, this compound is dissolved in a suitable deuterated solvent.[18][19][20][21][22]

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[18]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.[20]

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a this compound sample.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. longdom.org [longdom.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. prepchem.com [prepchem.com]

- 5. US4861920A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. azom.com [azom.com]

- 7. shimadzu.com [shimadzu.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. scribd.com [scribd.com]

- 12. engineeringbyte.com [engineeringbyte.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hi-tec.tripod.com [hi-tec.tripod.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 18. books.rsc.org [books.rsc.org]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dihydroxynaphthalene (CAS: 581-43-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dihydroxynaphthalene (CAS number 581-43-1), a versatile aromatic organic compound. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its applications, with a focus on its relevance to chemical synthesis and the life sciences.

Physicochemical Properties

This compound is a solid, aromatic compound belonging to the naphthalene (B1677914) family, characterized by two hydroxyl groups attached to its structure.[1] These functional groups significantly influence its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 581-43-1 | [1][2] |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | [3] |

| Appearance | Solid.[2] Off-white to brown powder or crystals.[4] | |

| Melting Point | 220-227 °C | [2] |

| Boiling Point | 375 °C | [2] |

| Solubility | Insoluble in water.[2] Soluble in organic solvents.[1] | |

| Vapor Pressure | 3.6 x 10⁻⁶ mm Hg at 25 °C | [2] |

| Density | 1.330 g/cm³ at 20 °C | [2] |

| pKa | 9.55 | [2] |

| LogP | 1.9 | [2] |

Synthesis and Purification

Synthesis via Alkali Fusion

A common and high-yield method for the synthesis of this compound is through the alkali fusion of 2,6-naphthalenedisulfonate.[5][6][7]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 364 g of dipotassium (B57713) 2,6-naphthalenedisulfonate with 560 g of a 50% aqueous solution of potassium hydroxide.[5]

-

Solvent Addition: Add 2500 g of a hydrogenated triphenyl mixture to the reaction mixture with continuous stirring.[5]

-

Dehydration and Reaction: Heat the mixture to 310 °C under a nitrogen stream to dehydrate, and then maintain the temperature with stirring for 3 hours to complete the reaction.[5]

-

Work-up: After cooling, add 2 liters of water to the reaction mixture to separate the hydrogenated triphenyl layer.[5]

-

Purification: Decolorize the aqueous layer with activated carbon and then precipitate the product by adding dilute sulfuric acid.[5] This process can yield up to 92.6% of this compound.[5]

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.[8]

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.[9]

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]

-

Drying: Dry the crystals to remove any residual solvent.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of dihydroxynaphthalenes, derivatization is often required to increase their volatility.

Experimental Protocol (General approach based on related compounds):

-

Sample Preparation:

-

Derivatization: Convert the hydroxyl groups of this compound into more volatile trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[10]

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC.

-

Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components are then introduced into the mass spectrometer for ionization and detection, providing a mass spectrum that can be used for identification.

-

Applications in Research and Development

This compound serves as a valuable building block in various fields:

-

Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers, including liquid crystalline polyesters and polyarylates, which possess excellent thermal and mechanical properties.[11]

-

Dye Synthesis: Its chemical structure makes it an excellent precursor for the synthesis of a variety of dyes and pigments.[12]

-

Organic Synthesis: It is used as a starting material or intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[11]

-

Materials Science: It finds applications in the development of organic semiconductors and fluorescent materials.[11]

Biological Activity and Toxicological Profile

Biological Activity

-

Antiproliferative Activity: this compound has demonstrated the ability to inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in cancer research.[11] The mechanism may involve the induction of apoptosis.[11]

-

Antioxidant Properties: The hydroxyl groups on the naphthalene ring enable it to act as a hydrogen atom donor, thereby scavenging free radicals and exhibiting antioxidant effects.[13] The antioxidant capacity is influenced by the position of the hydroxyl groups.[14]

-

Antimicrobial Activity: It has been shown to possess antimicrobial properties against various microorganisms.[11]

Representative Signaling Pathway: Induction of Apoptosis

While the specific signaling pathways for this compound are still under investigation, studies on structurally similar dihydroxynaphthalene derivatives provide insights into their potential mechanisms of action in cancer cells. For instance, a related compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, has been shown to induce apoptosis in human colorectal cancer cells through the activation of the extrinsic apoptosis and endoplasmic reticulum (ER) stress pathways.[15][16][17]

This involves the upregulation of key proteins such as Fas, which initiates the extrinsic apoptotic cascade, and ER stress markers like PERK, ATF4, and CHOP, leading to programmed cell death.[15][16][17]

Toxicological Summary

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][18][19]

| Hazard Statement | GHS Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[2]

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and thorough risk assessment before handling this chemical.

References

- 1. CAS 581-43-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound(581-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. CN106588575A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. Determination of dihydroxynaphthalenes in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | High-Purity Reagent [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Antioxidant Activities of Hydroxylated Naphthalenes - ChemistryViews [chemistryviews.org]

- 14. benchchem.com [benchchem.com]

- 15. dovepress.com [dovepress.com]

- 16. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 2,6-Dihydroxynaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxynaphthalene, a crucial parameter for researchers, scientists, and professionals in drug development. While quantitative solubility data for this compound remains limited in publicly accessible literature, this document outlines the current state of knowledge and furnishes a detailed experimental framework for its precise determination.

Introduction to this compound and its Solubility

This compound is a polycyclic aromatic organic compound with the chemical formula C₁₀H₈O₂. Its structure, featuring a naphthalene (B1677914) core with two hydroxyl groups, imparts a degree of polarity that influences its solubility in various media. Understanding the solubility of this compound is paramount for a range of applications, including synthesis, formulation, and biological studies.

Qualitative Solubility Profile

Based on available data, the solubility of this compound can be qualitatively described as follows. These descriptions, while useful for initial solvent screening, lack the precision required for many research and development applications.

| Solvent | Qualitative Solubility | Citation |

| Water | Slightly soluble / Insoluble | [1][2] |

| Hot Water | Soluble | [2] |

| Methanol | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |

Quantitative Solubility Data: A Research Gap

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following is a detailed, generalized protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the widely accepted principle of creating a saturated solution and quantifying the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection and analysis

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the solution is saturated. The exact time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

4.3. Data Reporting

For comprehensive and reproducible results, it is essential to report the following:

-

The specific solvent used.

-

The temperature at which the solubility was determined.

-

The detailed analytical method employed for quantification.

-

The final solubility value with appropriate units and an estimation of the experimental error.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the qualitative solubility of this compound in common solvents is known, there is a clear need for robust, quantitative data to support its use in scientific and industrial applications. The experimental protocol and workflow presented in this guide provide a solid foundation for researchers to undertake systematic solubility studies. The generation of such data will be invaluable for advancing the understanding and application of this important chemical compound.

References

A Technical Guide to 2,6-Dihydroxynaphthalene: Melting Point and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data on the physicochemical properties of 2,6-dihydroxynaphthalene, a key intermediate in organic synthesis. The document details its melting point and spectral characteristics, supported by established experimental protocols.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 220-227 °C | [1][2][3] |

| 223-225 °C (lit.) | [4] | |

| 222 °C | [5] | |

| Molecular Formula | C₁₀H₈O₂ | [1][2][4][6][7][8] |

| Molecular Weight | 160.17 g/mol | [1][4][5][9] |

| CAS Number | 581-43-1 | [1][2][4][6][7][8] |

| Appearance | Solid, Pale cream to cream to pale brown to pale gray to gray crystals or powder | [1][3] |

Table 2: Mass Spectrometry Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Description | Reference |

| 160 | Molecular Ion (M⁺) | [6][9] |

| 131 | Fragment Ion | [9] |

| 161 | Isotopic Peak (M+1) | [9] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| FTIR (ATR) | Conforms to standard | [3][10] |

| ¹H NMR (DMSO-d₆) | Data available, specific shifts influenced by interactions | [11] |

| ¹³C NMR (DMSO-d₆) | Data available | [12] |

Experimental Protocols

Detailed methodologies for the determination of the melting point and acquisition of spectral data are crucial for reproducibility and accurate comparison.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.[13]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[14] The tube is tapped gently to ensure the sample is compact.[14][15]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[13][14]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[14] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[16]

Infrared (IR) Spectroscopy

The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflection (ATR) accessory for solid samples.[17][18]

Procedure:

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.[19]

-

Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal, ensuring good contact.[17][18]

-

Spectrum Acquisition: The infrared beam is passed through the ATR crystal and the sample. The instrument records the interferogram, which is then mathematically converted to an infrared spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform.[20][21]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired to elucidate the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg and 20-50 mg of this compound, respectively, are dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[22] The solution must be homogeneous and free of particulate matter.[23]

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is optimized through a process called "shimming."

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[24]

Procedure:

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a solid like this compound, this may involve a direct insertion probe or prior separation using gas chromatography (GC/MS).[24][25]

-

Ionization: In the ion source, the sample molecules are ionized, typically by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. This process forms a molecular ion and various fragment ions.[24][26]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[24][26]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of ions as a function of their m/z ratio.[24][26]

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of this compound, from initial physical property determination to detailed spectroscopic analysis.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound(581-43-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound 98 581-43-1 [sigmaaldrich.com]

- 5. This compound | 581-43-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 115030050 [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pennwest.edu [pennwest.edu]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 21. chem.uci.edu [chem.uci.edu]

- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 23. organomation.com [organomation.com]

- 24. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 25. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 26. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide on the Fluorescence Mechanism of 2,6-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of 2,6-dihydroxynaphthalene (2,6-DHN). It delves into the photophysical properties, the influence of the microenvironment on its fluorescence emission, and the underlying mechanism of action, with a focus on Excited State Intramolecular Proton Transfer (ESIPT). This document is intended to serve as a valuable resource for researchers and professionals in the fields of fluorescence spectroscopy, sensor development, and drug discovery.

Core Concepts: The Fluorescence of this compound

This compound, a polycyclic aromatic hydrocarbon, exhibits intrinsic fluorescence, a property that is highly sensitive to its molecular environment. The presence of two hydroxyl groups on the naphthalene (B1677914) ring is central to its unique photophysical behavior. The fluorescence mechanism is primarily governed by a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a photon, the 2,6-DHN molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the acidity of the hydroxyl protons increases significantly. This facilitates the transfer of a proton from one of the hydroxyl groups to the other, leading to the formation of a transient tautomeric species. This tautomer has a different electronic configuration and a lower energy level in the excited state. The fluorescence emission then occurs from this relaxed, electronically distinct tautomer, resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths).

The efficiency and dynamics of this ESIPT process, and consequently the fluorescence properties of 2,6-DHN, are profoundly influenced by factors such as solvent polarity, hydrogen bonding capacity, and pH.

Photophysical Properties of this compound

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maxima (λabs) | ~230 nm, ~270 nm, ~325 nm | Not specified | NIST Chemistry WebBook[1] |

| Molar Absorptivity (ε) | Data not available | - | - |

| Emission Maxima (λem) | Highly solvent and pH dependent | - | General observation for similar compounds[2] |

| Fluorescence Quantum Yield (Φf) | Expected to be low in aqueous solutions and higher in non-polar, aprotic solvents | - | Inferred from studies on similar molecules[2] |

| Fluorescence Lifetime (τf) | Data not available | - | - |

Note: The lack of consolidated quantitative data highlights an opportunity for further research into the fundamental photophysics of this molecule.

Mechanism of Action: Excited State Intramolecular Proton Transfer (ESIPT)

The primary mechanism governing the fluorescence of this compound is Excited State Intramolecular Proton Transfer (ESIPT). This process can be visualized as a four-level photocycle involving the ground and excited states of both the normal (enol) form and the tautomeric (keto) form.

Explanation of the ESIPT Pathway:

-

Absorption: The molecule in its ground state (S₀ Enol form) absorbs a photon of light, promoting it to an excited state (S₁ Enol form).

-

ESIPT: In the excited state, a proton is rapidly transferred from one hydroxyl group to the other, forming the excited state of the keto tautomer (S₁ Keto form). This process is typically ultrafast, occurring on the picosecond or even femtosecond timescale[2].

-

Fluorescence: The molecule relaxes from the excited keto state (S₁ Keto form) to the ground state of the keto form (S₀ Keto form) by emitting a photon. This emission is observed at a longer wavelength (lower energy) compared to the absorption, resulting in a large Stokes shift.

-

Back Proton Transfer: In the ground state, the keto form is generally less stable than the enol form. Therefore, a rapid back-proton transfer occurs, returning the molecule to its original S₀ Enol state.

-

Non-radiative Decay: At any point in the excited state, the molecule can also return to the ground state through non-radiative pathways (e.g., internal conversion, intersystem crossing), which compete with fluorescence. The efficiency of these processes influences the fluorescence quantum yield.

The specific tautomeric structures involved in the ESIPT of this compound are hypothesized to involve the formation of a quinone-like intermediate.

Influence of Environmental Factors

Solvent Effects

The solvent environment plays a critical role in modulating the fluorescence of this compound.

-

Polarity: In non-polar solvents, the intramolecular hydrogen bond that facilitates ESIPT is more stable, often leading to more efficient proton transfer and stronger fluorescence from the tautomeric form. In polar protic solvents (like water and alcohols), the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl groups of 2,6-DHN. This can disrupt the intramolecular hydrogen bond necessary for ESIPT, potentially leading to a decrease in fluorescence intensity or a shift in the emission spectrum.

-

Hydrogen Bonding: Solvents with strong hydrogen-bonding capabilities can compete for the hydroxyl protons, thereby affecting the ESIPT process. Hydrogen bond-donating solvents can stabilize the ground state, while hydrogen bond-accepting solvents can influence the excited state dynamics.

pH Effects

The pH of the medium has a profound effect on the fluorescence of this compound due to the acidic nature of the hydroxyl groups.

-

Acidic Conditions: At low pH, both hydroxyl groups are protonated. The fluorescence observed will be characteristic of the neutral molecule.

-

Neutral to Basic Conditions: As the pH increases, one or both of the hydroxyl groups can be deprotonated to form the phenolate (B1203915) anion(s). This deprotonation significantly alters the electronic structure of the molecule, leading to changes in both the absorption and emission spectra. The formation of the anionic species can either enhance or quench fluorescence depending on the specific electronic transitions involved. The fluorescence of derivatives of this compound has been shown to be maximal at specific pH values, making them useful as pH-sensitive fluorescent probes[3][4].

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of the fluorescence properties of this compound.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695).

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1-10 µM) in the solvent of interest. For studies in aqueous media, a co-solvent like ethanol or DMSO may be necessary to ensure solubility.

-

pH Studies: For pH-dependent measurements, use a series of buffers (e.g., citrate, phosphate, borate) to prepare solutions at different pH values. Ensure the buffer components do not interfere with the fluorescence measurements.

Absorption and Fluorescence Spectroscopy

This workflow outlines the general procedure for acquiring absorption and fluorescence spectra.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorption Measurement: Record the UV-Vis absorption spectrum of the sample solution to determine the absorption maxima (λabs).

-

Emission Measurement: Set the excitation wavelength on the spectrofluorometer to one of the absorption maxima. Scan the emission monochromator over a range of wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

Excitation Measurement: Set the emission wavelength to the determined λem. Scan the excitation monochromator to record the fluorescence excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Materials:

-

A fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 2,6-DHN (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Spectroscopic grade solvents.

Procedure:

-

Prepare a series of five dilutions for both the 2,6-DHN sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr × (ms / mr) × (ηs² / ηr²)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τf) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector (e.g., single-photon avalanche diode or photomultiplier tube).

Procedure:

-

Excite the sample with a high-repetition-rate pulsed light source at a suitable wavelength.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.

-

Build a histogram of the arrival times over many excitation cycles.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime. For complex systems, a multi-exponential decay model may be required.

Applications in Research and Drug Development

The sensitivity of this compound's fluorescence to its environment makes it and its derivatives valuable tools in various research areas:

-

Fluorescent Probes: Derivatives of 2,6-DHN can be designed as fluorescent sensors for detecting metal ions, pH changes, and other analytes. The binding of an analyte can modulate the ESIPT process, leading to a measurable change in fluorescence intensity or wavelength[3].

-

Drug-Protein Interactions: The fluorescence of 2,6-DHN derivatives can be used to study their binding to proteins. Changes in the fluorescence properties upon binding can provide information about the binding affinity, stoichiometry, and the local environment of the binding site.

-

Materials Science: this compound serves as a building block for the synthesis of fluorescent polymers and other advanced materials with specific optical properties[5].

Conclusion

The fluorescence of this compound is a complex process governed by Excited State Intramolecular Proton Transfer. Its high sensitivity to solvent polarity, hydrogen bonding, and pH provides a rich field for further investigation and application. While there is a need for more comprehensive quantitative data on its photophysical properties, the existing knowledge provides a strong foundation for its use in the development of novel fluorescent probes and materials for a wide range of scientific and biomedical applications. This guide serves as a starting point for researchers and professionals seeking to understand and utilize the unique fluorescence characteristics of this versatile molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,5-bis(dicarboxymethylaminomethyl)-2,6- dihydroxynaphthalene as a selective spectrofluorimetric reagent for calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Versatility of 2,6-Dihydroxynaphthalene: A Comprehensive Technical Review of its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxynaphthalene (2,6-DHN), a polycyclic aromatic organic compound, has emerged as a versatile building block and active molecule in a diverse array of scientific and industrial fields. Its unique chemical structure, characterized by a naphthalene (B1677914) core with hydroxyl groups at the 2 and 6 positions, imparts a range of desirable properties, making it a valuable precursor and functional component in materials science, organic synthesis, and pharmacology. This in-depth technical guide provides a comprehensive literature review of the multifaceted applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Materials Science and Polymer Chemistry

The rigid and planar structure of the naphthalene ring, combined with the reactive hydroxyl groups, makes this compound an excellent monomer for the synthesis of high-performance polymers and functional materials.

High-Performance Polymers and Liquid Crystalline Polyesters

This compound is a key component in the production of high-performance polymers such as polyarylates and thermotropic liquid crystalline polyesters (LCPs).[1] These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.

Experimental Protocol: Melt Polymerization of Thermotropic Liquid Crystalline Copolyesters

A series of thermotropic liquid crystal copolyesters can be prepared by melt polymerization using 2,5-diethoxyterephthalic acid (DTA), 2,7-dihydroxynaphthalene (B41206) (DHN, an isomer of 2,6-DHN, but the principle is similar), and p-hydroxybenzoic acid (HBA) as monomers. The HBA content can be varied to tune the liquid crystalline properties.[2]

Materials:

-

2,5-diethoxyterephthalic acid (DTA)

-

2,7-dihydroxynaphthalene (DHN)

-

p-hydroxybenzoic acid (HBA)

-

Acetic anhydride (B1165640)

-

Catalyst (e.g., sodium acetate)

Procedure:

-

The monomers (DTA, DHN, and HBA) are placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Acetic anhydride is added in excess to acetylate the hydroxyl groups of DHN and HBA.

-

The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180-200°C to facilitate the acetylation reaction, with the removal of acetic acid by-product through distillation.

-

After the completion of acetylation, the temperature is gradually raised to the polymerization temperature, typically in the range of 250-300°C.

-

A catalyst, such as sodium acetate, is added to promote the polycondensation reaction.

-

The reaction is continued under a high vacuum to remove the acetic acid generated during polymerization and to increase the molecular weight of the polymer.

-

The viscosity of the reaction mixture increases as the polymerization progresses. The reaction is stopped when the desired viscosity is achieved.

-

The resulting polymer is then cooled, solidified, and can be ground into a powder for further processing and characterization.

Characterization: The resulting copolyesters can be characterized by various techniques, including Differential Scanning Calorimetry (DSC) to determine thermal transitions (glass transition, melting, and liquid crystalline phase transitions), polarized optical microscopy to observe the liquid crystalline textures, and thermogravimetric analysis (TGA) to assess thermal stability.[2]

Organic Semiconductors and Optoelectronics

Derivatives of this compound are utilized in the synthesis of organic semiconductors for applications in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-conjugation of the naphthalene core facilitates charge transport. A notable example is the synthesis of naphtho[1,2-b:5,6-b']dithiophene (NDT) derivatives.[3]

Experimental Workflow: Synthesis of Naphtho[1,2-b:5,6-b']dithiophene Derivatives

The synthesis of NDT derivatives often starts from this compound, which is converted to 1,5-dichloro-2,6-diethynylnaphthalene. This intermediate then undergoes cyclization reactions to form the NDT core.

Experimental Protocol: Fabrication of Organic Light-Emitting Diodes (OLEDs)

While a specific protocol for a 2,6-DHN-based OLED is not detailed in the provided literature, a general procedure for the fabrication of small molecule OLEDs by thermal evaporation is as follows.[4][5] This can be adapted for derivatives of this compound.

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Hole Injection Layer (HIL) material (e.g., 2-TNATA)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emitting Layer (EML) material (a derivative of this compound, possibly doped)

-

Electron Transport Layer (ETL) material (e.g., Alq3)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

Procedure:

-

The ITO-coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrate is then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

The layers are deposited sequentially: HIL, HTL, EML, ETL, EIL, and finally the metal cathode. The thickness of each layer is controlled using a quartz crystal thickness monitor.

-

The deposition rates for the organic materials are typically 1-2 Å/s, while for the metal cathode, it is around 5-10 Å/s.

-

After deposition, the device is encapsulated to protect the organic layers from moisture and oxygen.

Quantitative Data: Performance of a Blue OLED A small molecule blue OLED with the structure ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al has been reported with the following performance characteristics.[4]

| Parameter | Value |

| Brightness | 30 cd/m² |

| Power Consumption | < 50 mW |

| Turn-on Voltage | 5.0 V |

Organic Synthesis and Dye Chemistry

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments.

Azo Dyes

The electron-rich nature of the naphthalene ring in this compound makes it an excellent coupling component in the synthesis of azo dyes. Azo dyes are formed through a diazotization reaction followed by a coupling reaction.[6]

Experimental Protocol: Synthesis of an Azo Dye using this compound

This protocol is a general procedure that can be adapted for specific aromatic amines.

Part A: Diazotization of an Aromatic Amine

-

Dissolve the aromatic amine (e.g., aniline (B41778) or a substituted aniline) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) to the amine solution while maintaining the temperature between 0-5°C. This reaction forms the diazonium salt.

Part B: Azo Coupling with this compound

-

Dissolve this compound in an aqueous alkaline solution, such as sodium hydroxide, and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with constant stirring.

-

A colored precipitate of the azo dye will form. The reaction mixture is stirred for a period to ensure complete coupling.

-

The dye is then isolated by filtration, washed with water, and can be purified by recrystallization.

Biological and Pharmacological Applications

This compound and its derivatives have shown a range of biological activities, making them of interest to drug development professionals.

Antiproliferative and Anticancer Activity

Derivatives of dihydroxynaphthalene have demonstrated cytotoxic effects against various cancer cell lines.[7] For instance, a 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene derivative (PNAP-6) was shown to induce apoptosis in human colorectal cancer cells (HCT116).[8][9]

Signaling Pathway: Apoptosis Induction by a Dihydroxynaphthalene Derivative

The pro-apoptotic effect of PNAP-6 in HCT116 cells was found to involve the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway. This was evidenced by the increased expression of Fas protein and ER stress markers such as PERK, ATF4, CHOP, p-IRE1α, and XBP-1s, as determined by Western blot analysis.[8][9]

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for specified time periods.

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, Fas, PERK, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data: Antiproliferative Activity of Dihydroxyphenyl-hydroxybenzothiazole

The antiproliferative activity of 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), a related compound, has been reported with the following IC50 values.[10]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-15 | Human Colon Cancer | 23 |

| MCF-7 | Human Breast Cancer | 41 |

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial strains.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Naphthalene Derivatives

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,6-DHN Derivative | Staphylococcus aureus | 0.5 | [1] |

| 2,6-DHN Derivative | Escherichia coli | 0.5 | [1] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [3] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [3] |

Antioxidant Activity

The hydroxyl groups on the naphthalene ring enable this compound to act as a free radical scavenger, giving it antioxidant properties.[1] The antioxidant capacity can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare different concentrations of the this compound sample in a suitable solvent.

-

In a 96-well plate or cuvettes, mix the DPPH solution with the sample solutions.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against sample concentration.

Quantitative Data: Antioxidant Activity of Dihydroxynaphthalene Isomers

A comparative study of dihydroxynaphthalene isomers has provided the following qualitative results.[7]

| Compound | DPPH Assay Result | FRAP Assay Result |

| 1,8-Dihydroxynaphthalene | High radical scavenging activity | High reducing power |

| 1,6-Dihydroxynaphthalene | Moderate radical scavenging activity | Moderate reducing power |

| This compound | Lower radical scavenging activity | Lower reducing power |

| 2,7-Dihydroxynaphthalene | Lower radical scavenging activity | Lower reducing power |

An IC50 value of approximately 30 µM for 2,6-DHN has been reported in a DPPH radical scavenging assay.[1]

Neuropharmacological Applications

This compound has been used in experimental studies to induce convulsions in mice, aiding in the understanding of neurological pathways and the screening of potential antiepileptic drugs.[11]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This is a standard model for inducing seizures and can be used to test the effects of compounds like this compound.

Materials:

-

Pentylenetetrazole (PTZ)

-

Saline solution (0.9%)

-

Experimental mice

-

Observation chamber

Procedure:

-

Prepare a fresh solution of PTZ in saline. A typical subconvulsive dose for kindling is 30-35 mg/kg.[6][8]

-

Administer the test compound (e.g., a this compound derivative) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before PTZ administration.

-

Inject the mice with PTZ (intraperitoneally).

-

Immediately place each mouse in an individual observation chamber and record its behavior for at least 30 minutes.[12]

-

Score the seizure severity using a standardized scale, such as the Racine scale, which stages seizures from mild facial clonus to generalized tonic-clonic seizures.

-

Record the latency to the first seizure and the duration of seizures.

-

For kindling studies, this procedure is repeated at regular intervals (e.g., every other day) to observe the progressive development of more severe seizures.

This compound is a remarkably versatile chemical compound with a wide spectrum of applications spanning from the creation of advanced materials to promising pharmacological activities. Its utility as a monomer in high-performance polymers and liquid crystals, a precursor in the synthesis of organic semiconductors and dyes, and as a scaffold for the development of new therapeutic agents highlights its significance in modern chemical and biomedical research. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to explore and harness the potential of this multifaceted molecule. Further investigation into the specific mechanisms of its biological activities and the optimization of its use in materials science will undoubtedly lead to new and innovative applications in the future.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neliti.com [neliti.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jove.com [jove.com]

- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

A Fundamental Investigation of Naphthalene-2,6-diol: Properties, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract